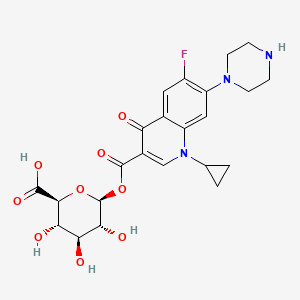

Ciprofloxacin |A-D-Glucuronide

Description

Significance of Glucuronide Metabolites in Xenobiotic Disposition

Role of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation represents a pivotal Phase II metabolic pathway responsible for the biotransformation of a wide array of xenobiotics, including drugs, as well as endogenous compounds. nih.govijpcbs.comuef.fi This process involves the conjugation of a glucuronic acid moiety to a substrate, a reaction that significantly increases the molecule's hydrophilicity. ijpcbs.comuomus.edu.iq The primary objective of this transformation is to convert lipophilic (fat-soluble) substances into more water-soluble metabolites, thereby facilitating their elimination from the body via urine or bile. ijpcbs.comwikipedia.org

This metabolic route is essential for detoxifying the body by rendering compounds less biologically active and more readily excretable. ijpcbs.comuef.fi While often following Phase I reactions—which introduce or expose functional groups like hydroxyl or amine groups ijpcbs.com—glucuronidation can also be the primary metabolic pathway for certain compounds. nih.gov The conjugation of xenobiotics with a hydrophilic molecule like glucuronic acid is a hallmark of Phase II metabolism. wikipedia.org

Importance of UDP-Glucuronosyltransferases (UGTs) in Conjugate Formation

The enzymatic drivers of glucuronidation are the Uridine 5'-diphospho-glucuronosyltransferases (UGTs), a superfamily of enzymes. ijpcbs.comresearchgate.net These enzymes catalyze the transfer of the glucuronic acid component from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uef.fiwikipedia.orgfrontiersin.org UGTs are primarily located in the liver, a major site of drug metabolism, but are also present in other tissues such as the intestines, kidneys, and brain. wikipedia.orguef.fi

The UGT enzyme family is critical for the metabolism of numerous drugs and endogenous substances like bilirubin (B190676) and steroid hormones. uef.fieur.nl The activity of these enzymes is a key determinant in the rate and extent of glucuronide formation. nih.gov Genetic variations, or polymorphisms, in UGT genes can lead to significant interindividual differences in drug metabolism, affecting both the efficacy and potential toxicity of therapeutic agents. ijpcbs.comeur.nl The UGT superfamily in mammals is categorized into several families, including UGT1, UGT2, UGT3, and UGT8. researchgate.netnih.gov

Contextualization of Ciprofloxacin (B1669076) Glucuronide as a Key Metabolite

Formation of Acyl Glucuronides and their Unique Characteristics

Ciprofloxacin, a fluoroquinolone antibiotic, contains a carboxylic acid group, making it a substrate for the formation of a specific type of conjugate known as an acyl glucuronide. rsc.orgtandfonline.com Acyl glucuronides are ester-linked conjugates formed between the carboxylic acid moiety of a drug and the hydroxyl group of glucuronic acid. rsc.orgtandfonline.com This conjugation is a significant pathway in the metabolism of many drugs containing a carboxylic acid group. nih.gov

A defining characteristic of acyl glucuronides is their chemical reactivity. nih.gov Unlike the more stable ether glucuronides formed from phenols and alcohols, acyl glucuronides are susceptible to nucleophilic substitution. tandfonline.com This reactivity can lead to two primary spontaneous chemical reactions:

Hydrolysis: The ester bond can be cleaved, regenerating the parent drug. researchgate.net

Acyl Migration: The acyl group can migrate intramolecularly around the glucuronic acid ring, forming various positional isomers (e.g., 2-O, 3-O, and 4-O-acyl esters). rsc.orgtandfonline.comnih.gov This rearrangement can occur under physiological conditions. researchgate.net

General Metabolic Fate of Ciprofloxacin Leading to Glucuronide Conjugation

The metabolism of ciprofloxacin is partial, with a significant portion of the drug being excreted unchanged in the urine (approximately 40-60%) and feces (about 15%). researchgate.netmdpi.com Metabolites account for roughly 10-15% of the eliminated dose. researchgate.net The liver is the primary site of ciprofloxacin metabolism. researchgate.net

While several metabolites of ciprofloxacin have been identified, including desethyleneciprofloxacin, sulfociprofloxacin (B193944), and oxociprofloxacin (B16249), glucuronide conjugation at the 3-carboxylic acid group is also a recognized pathway. tandfonline.comresearchgate.netresearchgate.net The formation of ciprofloxacin glucuronide is a Phase II metabolic reaction. nih.gov Although some studies using human liver microsomes did not observe the formation of Phase II products for ciprofloxacin under their specific experimental conditions, other research confirms that glucuronidation is part of its metabolic profile. tandfonline.comnih.gov The presence of glucuronide conjugates facilitates the excretion of the drug. researchgate.net It is important to note that ciprofloxacin itself is also an inhibitor of the cytochrome P450 enzyme CYP1A2. nih.govwikipedia.org

Interactive Data Tables

Table 1: Key Enzymes and Reactions in Ciprofloxacin Metabolism

| Feature | Description | Reference(s) |

| Primary Metabolic Organ | Liver | researchgate.net |

| Phase I Metabolism | Involves enzymes like Cytochrome P450 (CYP). Ciprofloxacin is an inhibitor of CYP1A2. | nih.govwikipedia.org |

| Phase II Metabolism | Glucuronidation : Conjugation at the 3-carboxylic acid group. | tandfonline.comresearchgate.net |

| Enzymes Involved | UDP-Glucuronosyltransferases (UGTs) | nih.govijpcbs.com |

| Co-factor for Glucuronidation | UDP-glucuronic acid (UDPGA) | uef.fiwikipedia.org |

| Resulting Metabolite Type | Acyl Glucuronide | rsc.orgtandfonline.com |

Table 2: Characteristics of Acyl Glucuronide Metabolites

| Characteristic | Description | Reference(s) |

| Formation | Ester linkage between a carboxylic acid group and glucuronic acid. | rsc.orgtandfonline.com |

| Chemical Reactivity | Susceptible to hydrolysis and intramolecular acyl migration. | tandfonline.comnih.govresearchgate.net |

| Hydrolysis | Can revert back to the parent drug. | researchgate.net |

| Acyl Migration | Forms positional isomers (2-O, 3-O, 4-O esters) at physiological pH. | rsc.orgnih.gov |

| Protein Binding | Can covalently bind to proteins due to their electrophilic nature. | nih.govresearchgate.net |

| Excretion | Increased water solubility facilitates excretion in urine and bile. | tandfonline.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGHUQNIHVSBBO-KLJBMEJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747356 | |

| Record name | 1-O-[1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105029-31-0 | |

| Record name | 1-O-[1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation and Enzymatic Formation of Ciprofloxacin A D Glucuronide

Site and Mechanism of Glucuronide Conjugation in Ciprofloxacin (B1669076)

The conjugation of glucuronic acid to ciprofloxacin is a targeted metabolic process, inactivating the drug and preparing it for removal from the body.

The primary site for the metabolic inactivation of ciprofloxacin through glucuronidation is the 3-carboxylic acid group. nih.govresearchgate.net This reaction involves the formation of an acyl glucuronide, where the carboxylic acid moiety of the ciprofloxacin molecule is linked to glucuronic acid. msdvetmanual.com This conjugation is a key step in the drug's metabolism. nih.govresearchgate.net The piperazine (B1678402) ring of ciprofloxacin can also be metabolized, which leads to a reduction in its antimicrobial activity. nih.gov

The enzymatic process of attaching a glucuronic acid molecule to a substrate is known as glucuronidation. nih.gov This is a major Phase II metabolic reaction catalyzed by the superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com These enzymes transfer glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to various xenobiotics, including drugs. nih.govevotec.com This conjugation process results in metabolites, known as glucuronides, which are more polar and water-soluble, facilitating their excretion from the body via urine or bile. nih.govevotec.com

UGT enzymes are primarily located in the liver but are also present in many other tissues, including the intestine and kidneys. nih.gov The human UGT superfamily is divided into families and subfamilies, with UGT1 and UGT2 families being almost exclusively responsible for the glucuronidation of drugs. While it is established that ciprofloxacin undergoes conjugation with glucuronic acid, the specific UGT isoforms predominantly responsible for this reaction are not definitively identified in the available literature. msdvetmanual.compharmtech.com However, the biotransformation of the piperazine ring, a common feature in many drugs, can involve N-glucuronidation and the formation of carbamoyl (B1232498) glucuronide. pharmtech.com

Specific Conjugation at the 3-Carboxylic Group

Comparative Glucuronidation Pathways of Fluoroquinolones

Different fluoroquinolones exhibit varied affinities for UGT enzymes, leading to distinct metabolic profiles. The stereochemistry of these drugs can also play a crucial role in their glucuronidation and subsequent transport.

Studies on various fluoroquinolones have identified specific UGT isoforms responsible for their glucuronidation. For instance, moxifloxacin (B1663623) is metabolized by UGT1A1. frontiersin.org Trovafloxacin glucuronidation is primarily mediated by UGT1A1, with partial contributions from UGT1A3 and UGT1A9. frontiersin.org In contrast, for gatifloxacin, which is administered as a racemic mixture, glucuronide conjugates observed in animals were not detected in human urine. oup.com

Research using human liver microsomes and recombinant UGT enzymes has provided detailed insights into the substrate specificity for several other fluoroquinolones. UGT1A1, UGT1A3, and UGT1A9 have been shown to be involved in the glucuronidation of levofloxacin (B1675101), grepafloxacin (B42181), moxifloxacin, and sitafloxacin. Kinetic studies indicate that UGT1A1 is the most efficient enzyme for moxifloxacin glucuronidation, while UGT1A9 is the most efficient for grepafloxacin.

Table 1: UGT Isoform Substrate Specificity for Various Fluoroquinolones

| Fluoroquinolone | Major UGT Isoforms Involved | Key Findings |

|---|---|---|

| Moxifloxacin | UGT1A1 frontiersin.org | Predominantly glucuronidated by UGT1A1. |

| Trovafloxacin | UGT1A1, UGT1A3, UGT1A9 frontiersin.org | Mainly metabolized by UGT1A1. frontiersin.org |

| Grepafloxacin | UGT1A9, UGT1A1, UGT1A3 | Primarily glucuronidated by UGT1A9. |

| Sitafloxacin | UGT1A1, UGT1A3, UGT1A9 | Predominantly glucuronidated by UGT1A1. |

| Levofloxacin | UGT1A1, UGT1A3, UGT1A9 | Shows glucuronidation activity with multiple UGTs. |

| Gatifloxacin | Not detected in human urine oup.com | Glucuronide conjugates found in animals but not humans. oup.com |

Several fluoroquinolones are chiral molecules, existing as enantiomers, which can influence their metabolism and disposition. Ofloxacin (B1677185) is a racemic mixture, while its S-(-)-enantiomer, levofloxacin, is marketed as a single-isomer product. mdpi.comdrugbank.com

The study of grepafloxacin, an asymmetric quinolone, revealed stereoselectivity in the transport of its glucuronide metabolites. nih.gov The glucuronides of the R(+) and S(-) epimers of grepafloxacin are diastereomers. The biliary clearance of the R(+)-GPFX-glucuronide was found to be twice that of the S(-)-GPFX-glucuronide, indicating stereoselective transport across the bile canalicular membrane. nih.gov

Furthermore, the stability of these glucuronide conjugates can be a factor. Acyl glucuronides have the potential to undergo intramolecular acyl migration, which is a chemical rearrangement that forms different positional isomers. asm.org This can result in the formation of β-glucuronidase-resistant isomers. asm.org Additionally, studies on the biodegradation of ofloxacin have shown that the process can be enantioselective, and racemization of the pure S-(-)-enantiomer (levofloxacin) can occur. ucp.ptnih.gov

Enzymatic Interactions and Biological Activity of Ciprofloxacin A D Glucuronide

Interaction with β-Glucuronidase Enzymes

The interaction between ciprofloxacin (B1669076) and β-glucuronidase enzymes, particularly those produced by the gut microbiota, is a key aspect of its biological activity profile. These interactions have significant implications for the metabolism and systemic exposure of other drugs that undergo glucuronidation.

Inhibition of Microbial β-Glucuronidase Activity by Ciprofloxacin Glucuronide

Ciprofloxacin has been identified as an inhibitor of microbial β-glucuronidase (GUS) enzymes. acs.orgnih.govnih.gov These enzymes are prevalent in the human gut and play a crucial role in the deconjugation of glucuronidated compounds. nih.govresearchgate.net The inhibitory activity of ciprofloxacin on these bacterial enzymes can alter the pharmacokinetics of co-administered drugs.

Kinetic studies have quantified the inhibitory potency of ciprofloxacin against microbial β-glucuronidase. Research has demonstrated a dose-dependent inhibitory effect on the β-glucuronidase-mediated conversion of various substrates. For instance, ciprofloxacin was found to inhibit E. coli β-glucuronidase (EcGUS) with a half-maximal inhibitory concentration (IC50) value of 9 ± 1 μM. acs.orgnih.gov

In studies evaluating the deconjugation of specific drug metabolites, ciprofloxacin demonstrated varying IC50 values. It inhibited the conversion of SN-38-G (the glucuronide metabolite of irinotecan's active form) to SN-38 with an IC50 value of 83.8 μM. nih.govresearchgate.net In another study, it inhibited the production of mycophenolic acid (MPA) from its glucuronide conjugate (MPAG) with an IC50 of 30.4 µM. nih.gov

Regarding the mode of inhibition, studies have consistently shown that ciprofloxacin acts as a non-competitive inhibitor of β-glucuronidase. nih.govresearchgate.netnih.gov This is in contrast to typical substrates like phenolphthalein-β-D-glucuronide (PhePG), which act as competitive inhibitors. nih.govnih.gov

Table 1: IC50 Values for Ciprofloxacin Inhibition of β-Glucuronidase

| Substrate/System | Enzyme Source | IC50 Value | Reference |

|---|---|---|---|

| p-nitrophenyl-β-d-glucuronide (PNPG) | E. coli (EcGUS) | 9 ± 1 μM | acs.org, nih.gov |

| SN-38-G | β-glucuronidase | 83.8 μM | nih.gov, researchgate.net |

The mechanism by which ciprofloxacin and other piperazine-containing compounds inhibit bacterial β-glucuronidase is unique. These compounds function as substrate-dependent inhibitors that intercept the glycosyl-enzyme catalytic intermediate. acs.orgnih.govresearchgate.net The process involves the formation of a covalent inhibitor-glucuronide conjugate within the active site of the enzyme. acs.orgnih.govmdpi.com

This interception of the catalytic cycle is a defining feature of their inhibitory action. acs.orgnih.govnih.gov The secondary amine within the piperazine (B1678402) structure is essential for this potent bacterial GUS inhibition. acs.org Liquid chromatography-mass spectrometry (LC-MS) analysis has confirmed the GUS-dependent formation of these inhibitor-glucuronide conjugates, which occurs independently of the aglycone structure of the primary substrate. acs.orgnih.gov

Kinetic Studies of Enzyme Inhibition (e.g., IC50 values, competitive/non-competitive modes)

Differential Activity of Bacterial Versus Human β-Glucuronidases

A critical aspect of β-glucuronidase inhibitors is their selectivity for microbial enzymes over their human counterpart. The human β-glucuronidase is essential for lysosomal function, and its inhibition can be detrimental. Fortunately, bacterial GUS enzymes possess unique structural features that are absent in the human ortholog, allowing for the development of selective inhibitors. acs.orgnih.gov

These structural differences, such as distinct overlapping loops at the tetramer interface of some bacterial GUS enzymes, provide a basis for selective targeting. acs.orgnih.gov This selectivity allows for the inhibition of gut microbial enzyme activity to mitigate drug-induced toxicities without affecting the host's essential enzymatic functions. nih.gov

Consequences for Enterohepatic Recirculation of Glucuronide-Conjugated Compounds

The inhibition of intestinal β-glucuronidase by ciprofloxacin has significant consequences for the enterohepatic recirculation of many drugs. nih.govresearchgate.net Enterohepatic recirculation involves the biliary excretion of a drug's glucuronide conjugate into the intestine, where bacterial β-glucuronidase can cleave the glucuronic acid moiety, releasing the active drug for reabsorption. nih.govdrugs.com

By inhibiting this deconjugation step, ciprofloxacin can reduce the systemic exposure of drugs that undergo this recycling process. researchgate.netdrugs.com This has been demonstrated for the anticancer drug irinotecan (B1672180), where ciprofloxacin reduces the regeneration of the toxic metabolite SN-38 in the gut, and for mycophenolic acid, where it decreases its reabsorption from its glucuronide metabolite. nih.govnih.gov This interaction can lead to a reduction in the serum concentration and potential toxicity of the affected drug. nih.govnih.gov

Potential for Interactions with Other Drug-Metabolizing Enzymes and Transporters

Beyond its interaction with β-glucuronidase, ciprofloxacin has the potential to interact with other key players in drug disposition, namely drug-metabolizing enzymes and transporters.

Ciprofloxacin is a well-documented inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A2. nih.govmdpi.com It is considered a potent inhibitor of this enzyme, which can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of co-administered drugs that are substrates of CYP1A2, such as theophylline (B1681296) and clozapine. mdpi.commedscape.com Ciprofloxacin also appears to affect CYP3A4 metabolism, further broadening its potential for drug interactions. medscape.com

In addition to metabolic enzymes, ciprofloxacin interacts with drug transporters. Organic Anion Transporting Polypeptides (OATPs), which are involved in drug uptake into various tissues like the liver, play a role in the distribution of quinolones. nih.gov Specifically, OATP1A2 has been shown to facilitate the transport of ciprofloxacin. nih.gov Interactions at the level of transporters can alter the absorption, distribution, and elimination of ciprofloxacin and other co-administered drugs.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Ciprofloxacin | - |

| Ciprofloxacin A-D-Glucuronide | - |

| 7-ethyl-10-hydroxycamptothecin | SN-38 |

| SN-38-glucuronide | SN-38-G |

| Mycophenolic acid | MPA |

| Mycophenolic acid glucuronide | MPAG |

| Phenolphthalein-β-D-glucuronide | PhePG |

| p-nitrophenyl-β-d-glucuronide | PNPG |

| Irinotecan | CPT-11 |

| Theophylline | - |

Modulation of Cytochrome P450 Enzymes (e.g., CYP2C8 inhibition by acyl glucuronides)

The parent compound, ciprofloxacin, is a known inhibitor of specific Cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs. In vitro and in vivo studies have established that ciprofloxacin is a potent inhibitor of CYP1A2 and a weak inhibitor of CYP3A4. cjhp-online.canih.govnih.gov This inhibition can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of co-administered drugs that are substrates for these enzymes. nih.gov

A significant mechanism of drug interaction involves the formation of acyl glucuronide metabolites, which can act as mechanism-based inhibitors of CYP enzymes. For instance, the acyl glucuronide of the lipid-lowering drug gemfibrozil (B1671426) is a potent, irreversible inhibitor of CYP2C8. helsinki.firesearchgate.netahajournals.org This specific interaction is responsible for major increases in the plasma concentrations of CYP2C8 substrate drugs. helsinki.fi While Ciprofloxacin A-D-Glucuronide is an acyl glucuronide, specific in vitro studies detailing its direct inhibitory potential against CYP2C8 or other CYP enzymes are not extensively documented in the available literature. However, the potential for such interactions remains an area of interest based on the chemical nature of the metabolite.

Table 1: Summary of Known Cytochrome P450 Interactions for Ciprofloxacin (Parent Drug)

| Enzyme | Interaction Type | Potency | Reference(s) |

| CYP1A2 | Inhibition | Potent | cjhp-online.canih.govnih.gov |

| CYP3A4 | Inhibition | Weak | cjhp-online.canih.gov |

| CYP2C8 | No direct inhibition reported for Ciprofloxacin or its glucuronide. Acyl glucuronides of other drugs (e.g., gemfibrozil) are known inhibitors. | - | helsinki.firesearchgate.netahajournals.org |

Influence on Efflux and Uptake Transporters

Glucuronidation makes compounds more water-soluble and negatively charged, necessitating the involvement of transport proteins for their movement across cellular membranes. nih.gov The disposition of Ciprofloxacin A-D-Glucuronide and other drug glucuronides is therefore highly dependent on the function of both uptake and efflux transporters. frontiersin.org

Efflux Transporters : Once formed, drug glucuronides are actively pumped out of cells by efflux transporters. Key transporters involved in this process include members of the Multidrug Resistance-Associated Protein (MRP) family, particularly MRP2 and MRP3, and the Breast Cancer Resistance Protein (BCRP). nih.govfrontiersin.org These transporters are critical for the biliary and urinary excretion of metabolites. The parent drug, ciprofloxacin, has been identified as a substrate for BCRP, which mediates its efflux into the intestinal lumen. nih.gov Furthermore, in murine macrophage cell models, the transporter Mrp4 was identified as a likely efflux pump for ciprofloxacin. researchgate.net

Uptake Transporters : The uptake of drug glucuronides from the bloodstream into organs of elimination, such as the liver and kidneys, is mediated by uptake transporters. frontiersin.org This group includes Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). frontiersin.orgnih.gov While most fluoroquinolones have shown potent inhibitory effects on OATP1, suggesting they may act as substrates, the specific transport of Ciprofloxacin A-D-Glucuronide by these uptake systems requires further direct investigation. nih.gov

Table 2: Transporter Interactions for Ciprofloxacin and its Glucuronide Metabolites

| Transporter Family | Specific Transporter | Role | Substrate/Interaction | Reference(s) |

| Efflux (ABC Transporters) | BCRP (ABCG2) | Efflux from cells (e.g., into intestinal lumen, bile) | Ciprofloxacin is a substrate; Drug glucuronides are common substrates. | nih.govfrontiersin.orgnih.gov |

| MRP2 (ABCC2) | Biliary excretion of conjugates | Drug glucuronides are common substrates. | frontiersin.org | |

| MRP3 (ABCC3) | Basolateral efflux from hepatocytes into blood | Drug glucuronides are common substrates. | frontiersin.org | |

| Mrp4 (ABCC4) | Efflux from cells | Identified as a likely transporter for Ciprofloxacin in murine macrophages. | researchgate.net | |

| Uptake (SLC Transporters) | OATs / OATPs | Uptake into liver and kidney for elimination | Drug glucuronides are common substrates; Ciprofloxacin inhibits OATPs. | frontiersin.orgnih.gov |

Assessment of Metabolite Bioactivity in vitro (Excluding Clinical Outcomes)

In vitro studies provide a controlled environment to assess the direct biological activity of drug metabolites, separate from the complexities of a whole organism.

Evaluation of Inactivating Nature of Ciprofloxacin Glucuronide

The metabolic process of glucuronidation is primarily considered an inactivating pathway for ciprofloxacin. tandfonline.com The conjugation of glucuronic acid to the 3-carboxylic group on the ciprofloxacin molecule significantly alters its structure, leading to decreased antimicrobial activity. tandfonline.comnih.gov This inactivation has been observed in studies involving biotransformation by fungi. In one study, various species of basidiomycetous fungi were shown to metabolize ciprofloxacin, reducing its antibacterial activity in culture supernatants to between 0% and 33% over 13 weeks, indicating a broad potential for inactivation. nih.gov

Pre-clinical Investigations into any Ancillary Biological Functions

While Ciprofloxacin A-D-Glucuronide is largely inactive as an antibiotic, pre-clinical investigations have revealed an interesting ancillary biological function related to the parent drug's effect on glucuronide metabolism. In vitro studies have shown that ciprofloxacin itself can inhibit β-glucuronidase, an enzyme produced by intestinal bacteria. nih.govnih.govresearchgate.net This enzyme plays a critical role in the enterohepatic recycling of many drugs by cleaving glucuronic acid from drug-glucuronide conjugates, thereby reactivating the parent drug in the gut. nih.gov

An in vitro study evaluating the deconjugation of SN-38-G (the glucuronide metabolite of the cancer drug irinotecan) found that ciprofloxacin had a dose-dependent inhibitory effect on the β-glucuronidase-mediated conversion back to the active form, SN-38. nih.gov This inhibition was found to be non-competitive. nih.gov This finding suggests that ciprofloxacin can interfere with the metabolism and reactivation of other drugs that undergo glucuronidation, potentially altering their systemic exposure and toxicity profiles. nih.govdrugs.com

Table 3: In Vitro Inhibition of β-Glucuronidase by Ciprofloxacin

| Parameter | Finding | Reference(s) |

| Target Enzyme | β-Glucuronidase (from intestinal bacteria) | nih.govnih.gov |

| Inhibitor | Ciprofloxacin (parent drug) | nih.gov |

| Effect | Decreased deconjugation of SN-38-G to its active form, SN-38. | nih.gov |

| Inhibition Type | Non-competitive | nih.gov |

| IC₅₀ Value | 83.8 μM | nih.gov |

Analytical and Structural Characterization Methodologies for Ciprofloxacin A D Glucuronide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of ciprofloxacin (B1669076) and its metabolites, enabling their separation from complex biological matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of ciprofloxacin and its metabolites in various biological fluids. d-nb.infonih.govresearchgate.nettandfonline.comnih.gov Reversed-phase HPLC, often utilizing a C18 stationary phase, is a common approach for separating these compounds. researchgate.netijpsdronline.com The mobile phase composition is a critical parameter that is optimized to achieve efficient separation; a typical mobile phase might consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. rjptonline.orgscirp.org

For the detection of ciprofloxacin and its metabolites, including the glucuronide conjugate, fluorescence and ultraviolet (UV) detectors are frequently employed. d-nb.infonih.gov Ciprofloxacin exhibits native fluorescence, which allows for highly sensitive and selective detection with an excitation wavelength around 275-280 nm and an emission wavelength around 450 nm. d-nb.inforjptonline.org UV detection is also widely used, with the maximum absorbance for ciprofloxacin typically observed around 275 nm. d-nb.infotandfonline.commdpi.com The choice of detector can depend on the specific metabolite being analyzed, as some metabolites may exhibit weaker fluorescence than the parent compound. d-nb.info

The development of HPLC methods often involves a validation process to ensure their accuracy, precision, linearity, and sensitivity, adhering to guidelines such as those from the International Council for Harmonisation (ICH). rjptonline.org This ensures the reliability of the data generated for pharmacokinetic studies.

Table 1: Exemplary HPLC Conditions for Ciprofloxacin Metabolite Analysis

| Parameter | Condition | Reference |

| Stationary Phase | Reversed-phase C18 | researchgate.netijpsdronline.com |

| Mobile Phase | Acetonitrile/Phosphate Buffer | rjptonline.org |

| Detection | Fluorescence (Ex: ~280 nm, Em: ~450 nm) or UV (~275 nm) | d-nb.inforjptonline.orgtandfonline.com |

| Sample Types | Urine, Plasma, Bile, Saliva | d-nb.infotandfonline.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and sensitive quantification of drug metabolites. nih.govnih.govresearchgate.net These techniques couple the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing a high degree of specificity. For the analysis of ciprofloxacin and its metabolites, LC-MS/MS allows for the monitoring of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), which significantly enhances selectivity and sensitivity. nih.govrsc.org

This methodology is particularly valuable for identifying unknown metabolites, as the mass spectrometer can provide information about the molecular weight and fragmentation patterns of the compounds. nih.gov For instance, the structures of various ciprofloxacin metabolites, including hydroxylated and de-ethylenated forms, have been elucidated using HPLC combined with electrospray ionization mass spectrometry. asm.org The high sensitivity of modern LC-MS/MS systems enables the detection and quantification of metabolites at very low concentrations, often in the nanogram per milliliter range, which is crucial for detailed pharmacokinetic profiling. rsc.orgcreative-proteomics.com

Table 2: LC-MS/MS Parameters for Ciprofloxacin Metabolite Analysis

| Parameter | Description | Reference |

| Ionization Source | Electrospray Ionization (ESI) | nih.govasm.org |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | nih.govacs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govrsc.org |

| Quantification Range | As low as 0.1 ng/mL | creative-proteomics.com |

| Application | Metabolite identification and quantification in biological matrices | nih.govrsc.org |

Capillary Electrophoresis in Metabolite Analysis

Capillary Electrophoresis (CE) represents an alternative separation technique for the analysis of ciprofloxacin and its metabolites. nih.govtandfonline.com Capillary Zone Electrophoresis (CZE) is a mode of CE that has been successfully applied to the separation and determination of ciprofloxacin and its impurities. ijpsdronline.comtandfonline.com The separation in CE is based on the differential migration of charged species in an electric field within a narrow capillary, offering high separation efficiency and short analysis times. nih.gov

For the analysis of ciprofloxacin, a background electrolyte, such as a phosphate buffer, is used to control the pH and ionic strength, which in turn influences the migration behavior of the analytes. tandfonline.comnih.gov Detection is typically performed using a UV detector. nih.gov CE methods have been validated for their selectivity, linearity, and precision, demonstrating their suitability for the analysis of ciprofloxacin in pharmaceutical preparations and biological fluids. tandfonline.comnih.gov The technique has been used to analyze ciprofloxacin and its metabolites in plasma and urine. acs.org

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and detection of drug metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of compounds. researchgate.net For the structural elucidation of drug metabolites like Ciprofloxacin A-D-Glucuronide, NMR is invaluable. researchgate.net Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to determine the precise connectivity of atoms within the molecule. hyphadiscovery.com

The structural confirmation of metabolites is crucial, as mass spectrometry data alone may not be sufficient to definitively identify the exact site of conjugation, especially in the case of isomers. hyphadiscovery.com NMR can provide the definitive structure of a metabolite, as demonstrated in studies where the structures of ciprofloxacin degradation products were elucidated using a combination of HPLC, mass spectrometry, and 1H NMR spectroscopy. asm.org Modern NMR technology, such as high-field instruments equipped with cryoprobes, allows for the acquisition of detailed structural information from very small amounts of purified material (in the microgram range). hyphadiscovery.com

UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the detection and quantification of ciprofloxacin. mdpi.comekb.eg Ciprofloxacin exhibits a characteristic UV absorption spectrum with a maximum absorbance typically around 275 nm. d-nb.info This property is exploited in HPLC systems equipped with UV detectors for the quantification of the parent drug and its metabolites. tandfonline.com

The absorbance of ciprofloxacin can be influenced by various factors such as the pH of the solution and the solvent used. ekb.eg The molecule exists in different ionic forms (cationic, anionic, zwitterionic) depending on the pH, which can affect its UV spectrum. ekb.eg While UV-Vis spectrophotometry is a robust detection method, its selectivity can be lower compared to fluorescence or mass spectrometric detection, especially in complex biological matrices where other compounds may absorb at similar wavelengths. d-nb.infonih.gov Nevertheless, it remains a valuable tool, particularly in quality control and formulation analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Development and Validation of Analytical Methods for Biological Matrices

The development and validation of analytical methods for quantifying Ciprofloxacin A-D-Glucuronide in biological matrices, such as plasma and urine, are essential for obtaining reliable data in clinical and preclinical studies. These methods must be sensitive, specific, and reproducible to accurately measure the concentration of the metabolite, often in the presence of the parent drug and other endogenous compounds.

Method Development Strategies for Specificity and Sensitivity

The primary challenge in developing analytical methods for Ciprofloxacin A-D-Glucuronide lies in achieving the requisite specificity and sensitivity to distinguish it from the parent compound, Ciprofloxacin, and other metabolites within a complex biological sample. tandfonline.comrjptonline.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) have emerged as the premier techniques for this purpose. ipinnovative.comrsc.orgmdpi.com

Chromatographic Separation: The initial and most critical step is the chromatographic separation of Ciprofloxacin A-D-Glucuronide from interfering substances. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. rjptonline.org The choice of the stationary phase, typically a C18 column, and the mobile phase composition are optimized to achieve adequate resolution. rsc.orgnih.gov Gradient elution, where the mobile phase composition is varied during the analytical run, is often necessary to effectively separate the more polar glucuronide metabolite from the less polar parent drug. rsc.org The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). rsc.orgnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte.

Detection Techniques: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the detector of choice for achieving high sensitivity and specificity. rsc.orgnih.gov Electrospray ionization (ESI) is a common ionization technique used to generate ions of the analyte in the gas phase. eurofins.comjyu.fi In MS/MS, a specific precursor ion of Ciprofloxacin A-D-Glucuronide is selected and fragmented to produce characteristic product ions. The monitoring of these specific ion transitions, known as multiple reaction monitoring (MRM), significantly enhances the selectivity of the method, minimizing interference from the biological matrix. rsc.org For instance, a method for ciprofloxacin analysis monitored the transition of m/z 332.1 to 230.8. rsc.org The use of a stable isotope-labeled internal standard, such as d8-Ciprofloxacin, is a crucial strategy to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of quantification. rsc.org

Sample Preparation: Effective sample preparation is vital to remove proteins and other interfering components from the biological matrix, which can otherwise compromise the analytical column and ion source. Common techniques include protein precipitation with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rsc.orgnih.gov Protein precipitation is a simpler and faster method, while LLE and SPE can provide cleaner extracts and analyte enrichment, leading to improved sensitivity. mdpi.com The choice of the sample preparation technique depends on the nature of the biological matrix and the required sensitivity of the assay.

Validation Parameters for Robustness and Reproducibility

Once an analytical method is developed, it must undergo rigorous validation to ensure its reliability, robustness, and reproducibility for its intended purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). scirp.org The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. omicsonline.orgresearchgate.net

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net This is typically demonstrated by analyzing blank samples of the biological matrix to ensure no interfering peaks are observed at the retention time of Ciprofloxacin A-D-Glucuronide and its internal standard. eurofins.com

Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scirp.org A calibration curve is constructed by plotting the analyte response against known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 0.99 or greater. rsc.orgscirp.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scirp.org

Accuracy and Precision: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies, where a known amount of the analyte is spiked into blank biological matrix and the percentage of the analyte recovered is calculated. scirp.org Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scirp.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These parameters are crucial for methods intended to measure low concentrations of the metabolite.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. omicsonline.org For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. semanticscholar.org

The table below summarizes typical validation parameters for an LC-MS/MS method for the analysis of a related compound, Ciprofloxacin, in biological matrices, which would be analogous for its glucuronide metabolite.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 rsc.orgnih.gov |

| Accuracy (% Recovery) | 85-115% (or 80-120% at LLOQ) rjptonline.org |

| Precision (% RSD/CV) | ≤ 15% (or ≤ 20% at LLOQ) rjptonline.orgnih.gov |

| Specificity | No significant interference at the retention time of the analyte and IS eurofins.com |

| Robustness | % RSD of results should be within acceptable limits after minor changes in method parameters semanticscholar.org |

Mechanistic Research and Theoretical Modeling of Ciprofloxacin A D Glucuronide

Molecular Docking and Computational Studies of Enzyme Interactions

Computational methods, particularly molecular docking, provide valuable insights into how Ciprofloxacin (B1669076) A-D-Glucuronide and its parent compound interact with key enzymes involved in its metabolism and disposition.

β-glucuronidases are enzymes, often of bacterial origin in the gut, that cleave glucuronic acid from conjugated metabolites. nih.govresearchgate.net This deconjugation can lead to the reabsorption of the active drug, a process central to enterohepatic recycling. nih.gov Interestingly, research has focused not on the binding of the Ciprofloxacin-Glucuronide substrate, but on the inhibitory effect of the parent ciprofloxacin on this enzyme.

Studies have shown that ciprofloxacin can inhibit β-glucuronidase activity, thereby affecting the enterohepatic circulation of itself and other drugs that form glucuronides. nih.govnih.govacs.org Ciprofloxacin acts as a substrate-dependent inhibitor, intercepting the catalytic cycle of bacterial β-glucuronidase. acs.org It has been shown to non-competitively inhibit the deconjugation of SN-38-G (the active metabolite of irinotecan) and mycophenolic acid glucuronide. nih.govresearchgate.netacs.orgscience.gov This inhibition is significant as it can reduce the reactivation of other drugs in the intestine, potentially lowering their toxicity. acs.org

Molecular docking simulations and kinetic studies have been employed to understand this interaction. The piperazine (B1678402) moiety of ciprofloxacin is crucial for this inhibitory activity. acs.org It is hypothesized that the secondary piperazine amine acts as a nucleophile that binds to a glucuronic acid-enzyme intermediate at the active site. acs.org This forms a dead-end complex, preventing the enzyme from completing its catalytic function. The inhibitory concentration (IC₅₀) of ciprofloxacin against β-glucuronidase has been measured in various studies, with reported values of 9 ± 1 μM against E. coli β-glucuronidase (EcGUS) and 83.8 μM for its effect on SN-38-G deconjugation. nih.govacs.org

| Feature | Finding | Source(s) |

| Mechanism of Action | Substrate-dependent, non-competitive inhibition. Intercepts the catalytic cycle. | nih.govresearchgate.netacs.org |

| Key Structural Feature | The secondary amine of the piperazine ring is essential for inhibition. | acs.org |

| Binding Hypothesis | Forms a covalent conjugate with the glucuronic acid-enzyme intermediate. | acs.org |

| IC₅₀ Value | 9 ± 1 μM (against E. coli GUS); 83.8 μM (for SN-38-G deconjugation). | nih.govacs.org |

| Pharmacological Impact | Reduces enterohepatic recycling of glucuronidated drugs. | nih.govnih.gov |

While Ciprofloxacin A-D-Glucuronide formation is a phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs), the parent drug, ciprofloxacin, is known to interact with phase I cytochrome P450 (CYP) enzymes. fda.govmerck.commdpi.com These interactions are primarily inhibitory and are a major cause of drug-drug interactions. mdpi.comnih.gov

Computational and in vitro studies have established that ciprofloxacin is a moderate inhibitor of CYP1A2 and a weak inhibitor of CYP3A4. fda.govmdpi.comnih.govnih.gov The inhibition of CYP1A2 can lead to increased plasma concentrations of co-administered drugs that are substrates for this enzyme, such as theophylline (B1681296) and clozapine. mdpi.com Similarly, its effect on CYP3A4 can alter the metabolism of drugs like cyclosporine. nih.gov

There is limited direct research on the interaction between the Ciprofloxacin A-D-Glucuronide metabolite itself and CYP enzymes. Generally, glucuronidated metabolites are more polar and are slated for excretion, making them poor substrates for CYP enzymes compared to the parent drug. mdpi.com Therefore, the clinically significant interactions with CYPs are attributed to the parent ciprofloxacin.

| Enzyme | Interaction with Ciprofloxacin | Clinical Relevance | Source(s) |

| CYP1A2 | Moderate Inhibitor | Increases concentrations of substrates like theophylline, clozapine, and caffeine. | fda.govmdpi.comnih.gov |

| CYP3A4 | Weak Inhibitor | Can affect the metabolism of substrates like cyclosporine and sildenafil. | nih.govnih.gov |

| CYP2D6 | Inducer (based on one study with oritavancin, less established for ciprofloxacin) | Potential to decrease concentrations of substrates. | mdpi.com |

| CYP2C9 | Weak Inhibitor (based on one study with oritavancin, less established for ciprofloxacin) | Potential to increase concentrations of substrates like warfarin. | mdpi.com |

Binding Patterns with β-Glucuronidase Active Sites

Structure-Activity Relationship (SAR) Studies of Glucuronide Metabolites

The addition of a glucuronide group dramatically alters the structure of ciprofloxacin, which in turn significantly modifies its biological properties.

The primary purpose of glucuronidation is to detoxify and eliminate xenobiotics by making them more water-soluble. nih.gov The attachment of the large, polar glucuronic acid moiety to ciprofloxacin has several predictable effects based on structure-activity relationships:

Decreased Antibacterial Activity: The antibacterial action of ciprofloxacin relies on its ability to penetrate bacterial cell walls and inhibit DNA gyrase and topoisomerase IV. mdpi.commdpi.com The addition of the bulky and highly polar glucuronide group is expected to severely hinder its passage through the bacterial membrane, drastically reducing its minimum inhibitory concentration (MIC). Studies on other ciprofloxacin conjugates, such as those with carbohydrates, have shown that such modifications reduce antibiotic activity. nih.gov

Altered Pharmacokinetics: The increased polarity of Ciprofloxacin A-D-Glucuronide reduces its ability to be reabsorbed from the renal tubules, promoting its urinary excretion. ekb.eg This leads to a shorter half-life for the metabolite compared to the potential for reabsorption of the parent drug.

Reduced Target Affinity: The specific binding of ciprofloxacin to its target enzymes is dependent on its precise three-dimensional structure. The large glucuronide addition would likely introduce steric hindrance, preventing the metabolite from fitting correctly into the enzyme's binding pocket, thereby abolishing or significantly reducing its inhibitory capacity.

Ciprofloxacin is metabolized into at least four primary metabolites in addition to glucuronide conjugates: desethylene ciprofloxacin (M1), sulfociprofloxacin (B193944) (M2), oxociprofloxacin (B16249) (M3), and N-acetyl ciprofloxacin. fda.govmerck.comekb.egresearchgate.net Unlike the largely inactive glucuronide, some of these metabolites retain a degree of antimicrobial activity, although it is less potent than the parent compound. fda.govmerck.comresearchgate.net

Oxociprofloxacin is a major urinary metabolite, while sulfociprofloxacin is a primary fecal metabolite. ekb.egresearchgate.net The antimicrobial activity of oxociprofloxacin and N-acetyl-ciprofloxacin has been compared to that of norfloxacin, whereas desethylene-ciprofloxacin's activity is more akin to the first-generation quinolone, nalidixic acid. researchgate.net A computational docking study investigating metabolites against a bacterial isomerase (PDB: 3UWZ) found that sulfociprofloxacin had a strong binding energy, second only to ciprofloxacin itself, and demonstrated corresponding antibacterial activity against MRSA. innovareacademics.in

| Metabolite | Relative Activity | Key Characteristics | Source(s) |

| Ciprofloxacin (Parent) | High | Potent, broad-spectrum antibacterial. | mdpi.com |

| Ciprofloxacin A-D-Glucuronide | Very Low / Inactive (Inferred) | Highly polar; formed for excretion. | mdpi.comnih.gov |

| Oxociprofloxacin (M3) | Lower than Ciprofloxacin | Major urinary metabolite; activity comparable to norfloxacin. | fda.govekb.egresearchgate.net |

| Sulfociprofloxacin (M2) | Lower than Ciprofloxacin | Primary fecal metabolite; showed high binding energy in one docking study. | ekb.egresearchgate.netinnovareacademics.in |

| Desethylene Ciprofloxacin (M1) | Lower than Ciprofloxacin | Minor metabolite; activity comparable to nalidixic acid. | fda.govmerck.comresearchgate.net |

| N-acetyl Ciprofloxacin | Lower than Ciprofloxacin | Retains some activity, comparable to norfloxacin. | ekb.egresearchgate.net |

Influence of Glucuronide Moiety on Biological Properties

Theoretical Models of Enterohepatic Recycling Dynamics

Enterohepatic recycling is a pharmacokinetic process that can prolong the half-life and exposure of a drug in the body. researchgate.net Theoretical models of this process typically involve several key steps:

A drug or its metabolite is taken up by the liver and conjugated (e.g., with glucuronic acid).

The polar conjugate (like Ciprofloxacin A-D-Glucuronide) is excreted into the bile.

The bile is released into the small intestine.

Intestinal microflora, possessing enzymes like β-glucuronidase, hydrolyze the conjugate, releasing the parent drug. nih.govnih.gov

The now less polar parent drug is reabsorbed from the intestine back into the portal circulation, returning to the liver to repeat the cycle. unc.edu

This recycling can create secondary peaks in the plasma concentration-time profile of a drug. researchgate.netunc.edu Physiologically based pharmacokinetic (PBPK) models are often used to simulate these complex dynamics, incorporating parameters for biliary excretion, gut transit, and enzymatic hydrolysis. mdpi.commdpi.com

In the context of ciprofloxacin, the theoretical model is unique. Ciprofloxacin A-D-Glucuronide would be the substrate excreted into the bile, destined for deconjugation. However, the parent ciprofloxacin itself acts as an inhibitor of the intestinal β-glucuronidase required for the hydrolysis step. nih.govnih.gov Therefore, ciprofloxacin can disrupt its own enterohepatic recycling, as well as that of other co-administered drugs. By inhibiting β-glucuronidase, ciprofloxacin effectively traps its metabolite in the glucuronidated state, preventing reabsorption and promoting its fecal excretion. This self-limiting action on its own recycling loop, and its more pronounced effect on the recycling of other compounds, is a critical aspect of its pharmacokinetic profile. nih.gov

Simulation of Glucuronide Conjugate Flux

The simulation of Ciprofloxacin A-D-Glucuronide flux is a specialized area within the broader field of pharmacokinetic modeling. It seeks to mathematically describe and predict the movement of this specific metabolite into, through, and out of various cells and tissues. Such simulations are typically integrated into comprehensive physiologically based pharmacokinetic (PBPK) models, which provide a mechanistic representation of a drug's absorption, distribution, metabolism, and excretion (ADME) processes. nih.gov

The core of simulating this flux revolves around two key biological processes: the formation of the glucuronide by UDP-glucuronosyltransferase (UGT) enzymes and its subsequent transport out of the cell by efflux transporters. nih.gov The elimination of the formed glucuronide is highly dependent on efflux transporters located on cell surfaces in key disposition organs like the liver and kidneys. nih.gov Members of the Multidrug Resistance-Associated Protein (MRP) family, particularly MRP2 (also known as ABCC2), are well-established as transporters of glucuronide conjugates, often mediating their efflux into bile or urine. nih.govnih.gov

A theoretical model simulating the flux of Ciprofloxacin A-D-Glucuronide would incorporate these mechanisms. It would use a series of mathematical equations to describe the rate of glucuronide formation from ciprofloxacin and its subsequent transport across cellular membranes. The accuracy of such a model relies on precise input parameters that define these processes. While specific, published simulations focusing exclusively on the flux of Ciprofloxacin A-D-Glucuronide are not extensively detailed in the literature, the framework for such models is well-established.

The necessary parameters for a robust simulation are derived from in vitro experiments and are used to model the conjugate's disposition in vivo. These parameters quantify the efficiency of both the metabolic and transport processes.

Below is an interactive table outlining the essential parameters required for a theoretical model simulating the flux of Ciprofloxacin A-D-Glucuronide.

Table 1: Key Parameters for a Theoretical Flux Model of Ciprofloxacin A-D-Glucuronide

| Parameter Category | Parameter Name | Description | Relevance to Flux Simulation |

|---|---|---|---|

| Metabolism (Formation) | UGT Enzyme Affinity (K_m) | The substrate concentration at which the glucuronidation reaction rate is half of its maximum. | Defines the efficiency of Ciprofloxacin A-D-Glucuronide formation at different intracellular concentrations of ciprofloxacin. |

| Metabolism (Formation) | UGT Enzyme Velocity (V_max) | The maximum rate of Ciprofloxacin A-D-Glucuronide formation by UGT enzymes. | Determines the upper limit of the metabolite formation rate, a key input for the flux equation. |

| Transport (Efflux) | Transporter Affinity (K_m) | The conjugate concentration at which the efflux transport rate (e.g., by MRP2) is half of its maximum. | Characterizes the binding efficiency of Ciprofloxacin A-D-Glucuronide to its primary efflux transporter. nih.govnih.gov |

| Transport (Efflux) | Transporter Velocity (V_max) | The maximum rate at which the transporter can efflux Ciprofloxacin A-D-Glucuronide from the cell. | Sets the maximum possible rate of the conjugate's removal from the cell, a critical component of its clearance. nih.gov |

| Physiology | Tissue Volume | The volume of relevant organs, such as the liver and kidneys, where metabolism and excretion primarily occur. | Provides the spatial context for concentration calculations within the PBPK model. nih.gov |

| Physiology | Blood Flow Rate | The rate of blood flow to and from the metabolizing and excreting organs. | Governs the delivery of the parent drug to the site of metabolism and the removal of the conjugate from these tissues. nih.gov |

| Physicochemical | Partition Coefficient | The ratio of the conjugate's concentration in a specific tissue relative to its concentration in the blood. | Determines how the Ciprofloxacin A-D-Glucuronide distributes between tissues and the systemic circulation. |

Future Directions in Ciprofloxacin A D Glucuronide Research

Investigation of Novel Enzymatic Pathways Involved in Metabolism

Ciprofloxacin (B1669076) is primarily metabolized in the liver, with glucuronidation at the 3-carboxylic group being a key inactivating pathway. tandfonline.com This process is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate ciprofloxacin with glucuronic acid to form the more water-soluble Ciprofloxacin A-D-Glucuronide, facilitating its excretion. nih.gov While UGTs are the well-established enzymes for this conjugation, future research will likely focus on identifying specific UGT isoforms responsible for ciprofloxacin glucuronidation and exploring any alternative or novel enzymatic pathways that may contribute to its formation or further metabolism. The metabolism of ciprofloxacin is known to involve at least four metabolites, primarily through modifications of the piperazinyl group. researchgate.net However, there is a lack of detailed data on all the enzymes and reaction types involved in forming these metabolites. drugbank.com The exploration of the gut microbiome's role is also a burgeoning field; bacterial enzymes could potentially metabolize the glucuronide conjugate, impacting the drug's enterohepatic circulation. nih.gov

Advanced Analytical Techniques for Metabolite Quantification and Imaging

The precise quantification and localization of Ciprofloxacin A-D-Glucuronide in biological matrices are crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a cornerstone technique for the determination of ciprofloxacin and its metabolites. tandfonline.comnih.gov Modern methods offer high sensitivity and specificity, with the ability to detect concentrations as low as 0.1 ng/mL. creative-proteomics.com

Future advancements will likely focus on enhancing these techniques for even greater sensitivity and throughput. The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (ToF) and Orbitrap-based platforms, allows for comprehensive metabolite profiling and the identification of unknown metabolites. creative-proteomics.commdpi.com Furthermore, innovative imaging techniques are emerging. Cryo-time-of-flight secondary ion mass spectrometry (cryo-ToF-SIMS), for instance, has been used for the label-free, 3D imaging of ciprofloxacin in bacterial biofilms at sub-micrometer resolution, offering a potential avenue for visualizing the spatial distribution of its glucuronide metabolite within tissues or cellular structures. nih.gov The development of molecularly imprinted polymers as selective sorbents for solid-phase extraction represents another promising tool for cleaning complex biological samples prior to analysis. tandfonline.com

| Analytical Technique | Application | Detection Limit (Ciprofloxacin) | Reference |

| HPLC-UV | Quantitative determination in tablets | 0.01 ng per 20 µL injection | tandfonline.com |

| LC-MS/MS | Quantification in plasma, urine, tissue | As low as 0.1 ng/mL | creative-proteomics.com |

| UPLC-QTOF-MS | Screening and quantification in royal jelly | LOQ: 0.011–6.54 µg/kg | researchgate.net |

| Cryo-ToF-SIMS | 3D imaging in biofilms | N/A (Imaging) | nih.gov |

| HPLC-PDA | Quantification in human sputum | N/A | nih.gov |

Exploration of Metabolite Stability and Reactivity Under Various Conditions

Understanding the stability of Ciprofloxacin A-D-Glucuronide is essential for accurate bioanalysis and for comprehending its persistence and potential reactivity in the body. Studies on the preanalytical stability of the parent drug, ciprofloxacin, have shown it to be generally stable under typical laboratory storage conditions. mdpi.com For instance, ciprofloxacin in plasma and serum samples demonstrates good stability at room temperature, refrigerated (2–8 °C), and frozen (−20 °C and −80 °C) for various durations. mdpi.com

However, specific stability data for the glucuronide metabolite is less common. Future research should focus directly on Ciprofloxacin A-D-Glucuronide to determine its stability profile under different pH, temperature, and enzymatic conditions, mimicking those found in various physiological compartments (e.g., blood, urine, intestinal lumen). This includes assessing its susceptibility to hydrolysis, both enzymatic and non-enzymatic, which would regenerate the active ciprofloxacin molecule. Investigating the reactivity of the glucuronide with other endogenous or exogenous compounds will also be critical to fully characterize its potential for further chemical transformation or interaction.

| Storage Condition | Ciprofloxacin Stability in Plasma/Serum | Reference |

| Room Temperature | Generally stable for up to 24-48 hours | mdpi.com |

| 2–8 °C | Stable for several days to weeks | mdpi.com |

| -20 °C | Stable for weeks to months | mdpi.com |

| -80 °C | Stable for long-term storage (months) | mdpi.com |

Development of Specific Inhibitors/Modulators of β-Glucuronidase Based on Ciprofloxacin Glucuronide Interactions

Bacterial β-glucuronidase in the gut plays a critical role in the enterohepatic circulation of many drugs by hydrolyzing their glucuronide metabolites. nih.gov This process can release the active drug back into the intestine, potentially leading to altered systemic exposure or local toxicity. journalagent.com Interestingly, ciprofloxacin itself has been shown to inhibit β-glucuronidase activity. nih.govacs.org This inhibition can reduce the deconjugation of other glucuronidated drugs, such as the active metabolite of irinotecan (B1672180) (SN-38) and mycophenolic acid (MPA). nih.govnih.gov

The interaction between ciprofloxacin and β-glucuronidase presents a unique opportunity for future research. Studies have shown that ciprofloxacin acts as a non-competitive inhibitor of β-glucuronidase-mediated deconjugation. nih.govnih.gov This finding suggests that the structure of ciprofloxacin, and by extension its glucuronide, could serve as a scaffold for designing novel, specific inhibitors or modulators of bacterial β-glucuronidase. Such inhibitors could be used therapeutically to mitigate the gastrointestinal toxicity of drugs that undergo significant enterohepatic recycling. researchgate.net Research has demonstrated that piperazine-containing compounds, like ciprofloxacin, can act as substrate-dependent inhibitors, forming covalent inhibitor-glucuronide conjugates at the enzyme's active site. acs.orgresearchgate.net

| Drug Metabolite | Effect of Ciprofloxacin on Deconjugation | Ciprofloxacin IC50 | Type of Inhibition | Reference |

| SN-38-G | Inhibition | 83.8 μM | Non-competitive | nih.govresearchgate.net |

| MPAG | Inhibition | 30.4 µM | Non-competitive | nih.gov |

Integration of Omics Technologies for Comprehensive Metabolic Profiling

Omics technologies, such as metabolomics, provide a powerful, systems-level approach to understanding the biochemical effects of drugs. nih.gov Metabolomics studies have been employed to investigate the metabolic response of bacteria, like E. coli and M. tuberculosis, to ciprofloxacin exposure. journalagent.comnih.govnih.gov These studies identify significant alterations in various metabolic pathways, including amino acid metabolism, the TCA cycle, and purine (B94841) metabolism, offering insights into the drug's mechanism of action and bacterial adaptation strategies. journalagent.comnih.gov

Future research should apply these omics technologies to comprehensively profile the metabolic fate of ciprofloxacin in humans, with a specific focus on the formation and disposition of Ciprofloxacin A-D-Glucuronide. By combining metabolomics with genomics (pharmacogenomics) and proteomics, researchers can create a holistic view of how genetic variations in metabolizing enzymes (like UGTs) and transporters influence the metabolite's profile. This integrated approach can help identify novel biomarkers of ciprofloxacin metabolism and response, and elucidate the complex interplay between the drug, host metabolism, and the gut microbiome. mdpi.com

Computational Refinements for Predicting Metabolite Fate and Interactions

Computational modeling and simulation are becoming indispensable tools in drug development and pharmacology. sci-hub.sekonkur.in These methods can be used to predict the metabolic fate of drugs, their pharmacokinetic properties, and their potential for drug-drug interactions. core.ac.uk While molecular docking studies have been used to investigate the binding of ciprofloxacin derivatives to their bacterial targets, the application of computational models specifically to Ciprofloxacin A-D-Glucuronide is an area ripe for development. mdpi.com

Future research will likely involve the refinement of computational models to more accurately predict the formation of Ciprofloxacin A-D-Glucuronide by specific UGT isoforms. Quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) modeling can be enhanced to simulate the metabolite's distribution, transport, and elimination from the body. Furthermore, advanced modeling could predict the interaction of the glucuronide metabolite with various transporters and enzymes, including its inhibitory effects on β-glucuronidase. core.ac.uk These in silico approaches can accelerate research by prioritizing experimental studies and providing mechanistic insights into the metabolite's behavior that are difficult to obtain through laboratory methods alone.

Q & A

Q. What strategies resolve contradictions in reported pharmacokinetic data for Ciprofloxacin A-D-Glucuronide across studies?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to assess heterogeneity in study parameters (e.g., dosing regimens, species differences). Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies variability. Cross-validate findings using in vitro hepatocyte models and microsomal stability assays to isolate metabolic contributions .

Q. How can researchers optimize catalytic systems for efficient Ciprofloxacin A-D-Glucuronide removal from wastewater?

- Methodological Answer : Test dual-catalyst systems (e.g., activated carbon with cobalt) under varying pH and temperature conditions. Use response surface methodology (RSM) with central composite design to optimize factors like catalyst loading and reaction time. Characterize materials pre/post-reaction via BET surface area analysis and X-ray diffraction (XRD) to assess structural stability .

Q. What methodologies assess the interaction of Ciprofloxacin A-D-Glucuronide with human serum proteins?

- Methodological Answer : Use equilibrium dialysis or ultrafiltration coupled with LC-MS/MS to measure protein binding. Circular dichroism (CD) spectroscopy can detect conformational changes in albumin. For competitive binding studies, employ fluorescence quenching assays with site-specific probes (e.g., warfarin for Sudlow site I) .

Methodological Frameworks for Study Design

Q. How to apply the FINER criteria when formulating research questions on metabolite toxicity?

- Methodological Answer : Ensure questions are Feasible (e.g., accessible animal models for chondrotoxicity), Interesting (novel mechanisms like oxidative stress pathways), Novel (e.g., unexplored synergies with other antibiotics), Ethical (IACUC-approved protocols), and Relevant (addressing antimicrobial resistance concerns). Use PICOT to define populations, interventions, and outcomes .

Q. What statistical approaches address variability in Ciprofloxacin A-D-Glucuronide recovery rates during extraction?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in solid-phase extraction (SPE). Use ANOVA with post-hoc Tukey tests to compare recovery rates across solvents (e.g., methanol vs. acetonitrile). Report confidence intervals (95% CI) and effect sizes to quantify practical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.